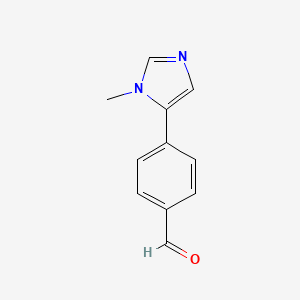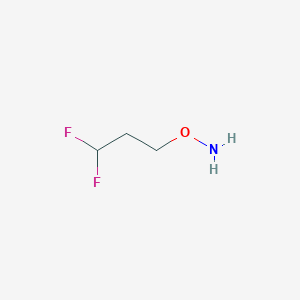
(5-bromo-2-chloropyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chloropyridin-4-yl)methanamine, also known as 5-BCPM, is a chemical compound that is widely used in scientific research. It is a member of the pyridine family, and its structure is similar to the natural amino acids, making it an ideal candidate for use in biochemical and physiological studies. 5-BCPM is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. It has been used in a variety of applications, including synthesis, drug development, and as a reagent in biochemical studies.
Applications De Recherche Scientifique
(5-bromo-2-chloropyridin-4-yl)methanamine is used in a variety of scientific research applications, including drug development and as a reagent in biochemical studies. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Additionally, (5-bromo-2-chloropyridin-4-yl)methanamine has been used in the synthesis of a variety of other compounds, including organometallic complexes, polymers, and inorganic materials.
Mécanisme D'action
(5-bromo-2-chloropyridin-4-yl)methanamine is a member of the pyridine family, and its structure is similar to the natural amino acids. As such, it is able to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It is believed to interact with biological molecules by forming hydrogen bonds and other non-covalent interactions. Additionally, it is believed to interact with biological molecules by forming covalent bonds, such as disulfide bonds.
Biochemical and Physiological Effects
(5-bromo-2-chloropyridin-4-yl)methanamine has been used in a variety of biochemical and physiological studies. It has been used to study the effect of drugs on the activity of enzymes, as well as to study the effect of drugs on the structure and function of proteins. Additionally, it has been used to study the effect of drugs on the expression of genes, as well as to study the effect of drugs on the structure and function of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
(5-bromo-2-chloropyridin-4-yl)methanamine has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. Additionally, it is relatively inexpensive and readily available. However, it does have some limitations. It is toxic and should be handled with caution. Additionally, it is not water-soluble, and it can react with some metals, such as aluminum and copper.
Orientations Futures
There are several potential future directions for the use of (5-bromo-2-chloropyridin-4-yl)methanamine in scientific research. It could be used as a tool to study the structure and function of proteins, enzymes, and DNA. Additionally, it could be used to study the effect of drugs on the expression of genes and the structure and function of proteins. Additionally, it could be used to study the effect of drugs on the structure and function of DNA. Finally, it could be used to study the effect of drugs on the activity of enzymes and the structure and function of proteins.
Méthodes De Synthèse
(5-bromo-2-chloropyridin-4-yl)methanamine can be synthesized from the reaction of 2-chloropyridine and bromoacetaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by crystallization. Alternatively, (5-bromo-2-chloropyridin-4-yl)methanamine can also be synthesized from the reaction of 2-chloropyridine with bromoacetamide in the presence of an acid catalyst. This reaction is also carried out at room temperature in an inert atmosphere, and the product is isolated by filtration.
Propriétés
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDGKPZRGBDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)












